3-(4-Methylpiperidino)-3-oxopropanenitrile
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Overview
Description
3-(4-Methylpiperidino)-3-oxopropanenitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products
Preparation Methods
The synthesis of 3-(4-Methylpiperidino)-3-oxopropanenitrile typically involves the reaction of 4-methylpiperidine with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 4-methylpiperidine, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(4-Methylpiperidino)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Scientific Research Applications
3-(4-Methylpiperidino)-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidino)-3-oxopropanenitrile involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
3-(4-Methylpiperidino)-3-oxopropanenitrile can be compared with other piperidine derivatives such as:
4-Methylpiperidine: A simpler piperidine derivative with similar structural features but lacking the nitrile and oxo groups.
Piperidine-3-carboxylate: Another piperidine derivative with a carboxylate group instead of a nitrile group.
Biological Activity
3-(4-Methylpiperidino)-3-oxopropanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, which could affect signaling pathways related to mood and cognition.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects, including:
- Antitumor Activity : Studies show that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Antiviral Properties : Preliminary data indicate effectiveness against certain viral infections, although further studies are needed to confirm these findings.
Data Table of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Antiviral | Inhibits viral replication | |
Enzyme Inhibition | Modulates metabolic pathways |
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent increase in apoptotic cells, with significant effects observed at concentrations above 10 µM. The study concluded that the compound holds promise as a potential therapeutic agent for specific cancer types.
Case Study 2: Antiviral Activity
A recent investigation assessed the antiviral properties of the compound against influenza virus. In vitro assays demonstrated that treatment with this compound reduced viral load significantly compared to control groups. These findings suggest a mechanism involving direct inhibition of viral replication processes.
Research Findings
Recent literature highlights the following key findings regarding this compound:
- Cytotoxicity Studies : A series of cytotoxicity assays revealed that the compound selectively targets malignant cells while sparing normal cells, indicating a favorable therapeutic index.
- Mechanistic Insights : Investigations into the compound's mechanism revealed interactions with cellular signaling pathways that are crucial for cell survival and proliferation.
- Comparative Analysis : Comparative studies with similar compounds have shown that this compound exhibits enhanced biological activity, potentially due to its unique structural features.
Properties
CAS No. |
79005-55-3 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-4,6-7H2,1H3 |
InChI Key |
OFLGUADWZSEQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC#N |
solubility |
>24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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